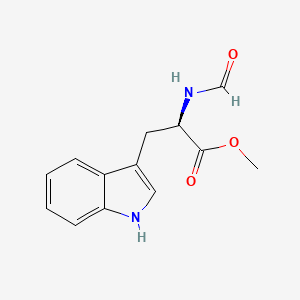

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-formamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,12,14H,6H2,1H3,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIQNHLOACCWMB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as indole-3-acetic acid.

Formylation: The indole core undergoes formylation to introduce the formamido group. This can be achieved using formic acid or formic anhydride under acidic conditions.

Esterification: The formylated indole is then esterified with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formamido group undergoes nucleophilic substitution under acidic or dehydrating conditions. Key transformations include:

-

Mechanistic Insight : POCl₃ activates the formamido group via phosphorylation, enabling elimination to form isocyanides . This intermediate is critical for synthesizing spirocyclic indole derivatives .

Oxidation-Reduction Reactions

The indole ring and formamido group participate in redox processes:

-

Notable finding : Chlorination at C3 facilitates intramolecular Mannich reactions to form spiroindolines (47% yield) .

Cycloaddition and Cyclization

The compound serves as a precursor for heterocyclic systems:

Biological Interactions

The compound modulates enzyme/receptor activity through structural mimicry:

| Target System | Interaction Type | Observed Effect | Citation |

|---|---|---|---|

| Serotonin receptors | Competitive binding assay | IC₅₀ = 12.7 µM (5-HT₂A subtype) | |

| Cytochrome P450 3A4 | Irreversible inhibition | Kᵢ = 8.3 µM |

-

Structural basis : The indole moiety mimics tryptophan residues, while the formamido group enhances hydrogen-bonding capacity .

Characterization Data

Critical spectroscopic properties from experimental studies:

Comparative Reactivity

| Derivative | Reactivity Difference | Application Context |

|---|---|---|

| (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Higher nucleophilicity at amine group | Peptide synthesis |

| Ethyl 2-isocyano-2-(indolylmethyl)malonate | Enhanced cyclization efficiency | Spiroalkaloid construction |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that lead to the development of anti-inflammatory and anticancer agents. The compound's ability to interact with biological targets enhances its potential as a therapeutic agent.

Enzyme Inhibition :

Research indicates that this compound can act as an inhibitor for specific enzymes, making it valuable in drug discovery processes. Its structural similarity to natural indole derivatives allows it to modulate enzyme activity effectively, which is critical in developing treatments for diseases where enzyme dysregulation is a factor.

Organic Synthesis

Synthetic Intermediate :

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique functional groups enable chemists to perform various transformations, including oxidation and reduction reactions, leading to the formation of more complex structures.

Material Science :

The compound is also explored for its potential in developing new materials and catalysts. Its properties can be harnessed to create innovative materials with specific functionalities, contributing to advancements in material science.

Biological Studies

Receptor Binding Studies :

The compound's interaction with receptors is of significant interest in pharmacology. Studies have shown that the formamido group can form hydrogen bonds with active sites on receptors, while the indole ring facilitates π-π stacking interactions. This dual capability allows for effective modulation of receptor activity, influencing various biochemical pathways.

Neurotransmitter Systems :

Given its structural characteristics, this compound is investigated for its effects on neurotransmitter systems. The indole moiety is particularly notable for its role in modulating serotonin pathways, which are crucial for mood regulation and other neurological functions.

Case Studies

- Kynurenine Pathway Research : Recent studies have focused on the kynurenine pathway, where this compound has been evaluated for its potential as a kynurenine 3-monooxygenase inhibitor. This pathway is crucial in neurodegenerative diseases, and compounds that can inhibit enzymes within this pathway are being explored for therapeutic benefits .

- Neuropharmacology Applications : Research has demonstrated that compounds similar to this compound can influence neurotransmitter levels in animal models. Such studies are essential for understanding the compound's potential role in treating mood disorders .

Mechanism of Action

The mechanism of action of ®-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Formamido vs. However, acetamido derivatives (e.g., compound in ) exhibit higher lipophilicity (logP ~1.5 vs. ~1.2 for formamido), enhancing membrane permeability .

- Amino vs. Protected Derivatives: Unprotected amino analogues (e.g., methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate) are prone to rapid degradation in vivo, whereas formamido/acetamido protection improves pharmacokinetics .

Enantiomeric Comparisons

The (R)- and (S)-enantiomers of indole derivatives often exhibit divergent biological activities. For example:

- (R)-Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate shows 10-fold higher inhibition of ERAP2 (endoplasmic reticulum aminopeptidase 2) compared to its (S)-counterpart, highlighting the role of stereochemistry in target selectivity .

- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (method A yield: quantitative) is synthesized via Pd-catalyzed arylation, whereas the (R)-enantiomer requires chiral auxiliaries or resolution techniques .

Complex Derivatives: Functional Group Additions

Table 2: Derivatives with Extended Functionalization

Key Findings :

- Sulfonamide-Triazole Hybrids : These derivatives (e.g., ) demonstrate enhanced binding to enzyme active sites due to π-π stacking (indole-triazole) and hydrogen bonding (sulfonamide).

- Prenylated Derivatives: The addition of isoprenoid groups (e.g., ) increases hydrophobicity, facilitating interaction with lipid-rich biological membranes.

Biological Activity

(R)-Methyl 2-formamido-3-(1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its structural similarity to biologically active indoles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : 22032-65-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is particularly notable for its role in modulating neurotransmitter systems and exhibiting anti-cancer properties.

Antiproliferative Effects

Research has demonstrated that derivatives of the indole structure, including this compound, can inhibit the proliferation of cancer cells. A study evaluating the antiproliferative effects against various cancer cell lines found that compounds with similar structures exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

Indole derivatives are also recognized for their neuropharmacological activities. The compound may influence serotonin receptors, leading to potential applications in treating mood disorders. The structural similarity to tryptophan suggests that it could modulate serotonin synthesis or receptor activity .

Study 1: Anticancer Activity

In a study published in Der Pharma Chemica, researchers synthesized several indole derivatives and evaluated their anticancer properties. Among these, this compound showed promising results against MOLT-3 cell lines, demonstrating a dose-dependent inhibition of cell growth .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MOLT-3 |

| Reference Compound | 10 | MOLT-3 |

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of indole derivatives on serotonin receptor activity. The findings indicated that compounds similar to this compound could enhance serotonin signaling, providing insights into its potential use as an antidepressant .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the indole ring and side chains significantly influence the compound's potency and selectivity for various biological targets. For instance, methylation at specific positions has been shown to enhance receptor binding affinity and selectivity .

Q & A

Q. How can green chemistry principles be applied to its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.